Cardiolipin

描述

属性

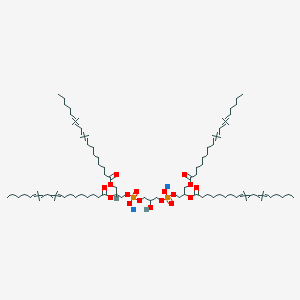

IUPAC Name |

disodium;[3-[2,3-di(octadeca-9,12-dienoyloxy)propoxy-oxidophosphoryl]oxy-2-hydroxypropyl] 2,3-di(octadeca-9,12-dienoyloxy)propyl phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C81H142O17P2.2Na/c1-5-9-13-17-21-25-29-33-37-41-45-49-53-57-61-65-78(83)91-71-76(97-80(85)67-63-59-55-51-47-43-39-35-31-27-23-19-15-11-7-3)73-95-99(87,88)93-69-75(82)70-94-100(89,90)96-74-77(98-81(86)68-64-60-56-52-48-44-40-36-32-28-24-20-16-12-8-4)72-92-79(84)66-62-58-54-50-46-42-38-34-30-26-22-18-14-10-6-2;;/h21-28,33-40,75-77,82H,5-20,29-32,41-74H2,1-4H3,(H,87,88)(H,89,90);;/q;2*+1/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGSPNIOCEDOHGS-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(COP(=O)([O-])OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCCC=CCC=CCCCCC)O)OC(=O)CCCCCCCC=CCC=CCCCCC.[Na+].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C81H140Na2O17P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1493.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Pivotal Role of Cardiolipin in Mitochondrial Membranes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cardiolipin (CL) is a phospholipid almost exclusively located in the inner mitochondrial membrane, where it is synthesized and plays a fundamental role in numerous mitochondrial functions.[1][2][3] Its unique dimeric structure, with four acyl chains, is critical for the structural integrity of the inner mitochondrial membrane, particularly in the formation of cristae.[4] Functionally, this compound is indispensable for optimal mitochondrial bioenergetics, serving as a key factor in the stabilization and activity of the electron transport chain (ETC) complexes and their assembly into supercomplexes.[1][3] Furthermore, this compound is a critical signaling molecule in mitochondrial quality control pathways, including mitophagy and apoptosis.[1][5] Dysregulation of this compound content and composition is implicated in a variety of pathologies, including cardiovascular diseases, neurodegenerative disorders, and Barth syndrome.[6][7][8] This technical guide provides an in-depth overview of the primary functions of this compound in mitochondrial membranes, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Core Functions of this compound in Mitochondrial Membranes

This compound's multifaceted roles are central to mitochondrial homeostasis and cellular health. Its functions can be broadly categorized into three key areas: structural support, bioenergetic regulation, and signaling.

Structural Integrity and Cristae Morphology

This compound's unique conical shape, a result of its dimeric structure, induces negative curvature in the inner mitochondrial membrane, a critical feature for the formation and maintenance of mitochondrial cristae.[4] These invaginations of the inner membrane significantly increase the surface area available for the assembly of the electron transport chain and ATP synthase, thereby optimizing energy production.[4]

Bioenergetics and the Electron Transport Chain

This compound is intimately associated with the protein complexes of the electron transport chain (ETC) and ATP synthase.[2][9] It is not merely a passive component of the membrane but actively participates in their function by:

-

Stabilizing individual ETC complexes: this compound binds to and stabilizes the quaternary structure of Complexes I, III, and IV, which is essential for their optimal enzymatic activity.[1][10][11]

-

Promoting the formation of respiratory supercomplexes: this compound acts as a molecular "glue," facilitating the assembly of individual ETC complexes into higher-order structures known as supercomplexes or respirasomes.[3][9] This organization is believed to enhance the efficiency of electron transfer and reduce the production of reactive oxygen species (ROS).[3]

-

Anchoring cytochrome c: this compound anchors cytochrome c to the inner mitochondrial membrane, facilitating its role as a mobile electron carrier between Complex III and Complex IV.[3][11]

Mitochondrial Dynamics and Quality Control

This compound plays a crucial role in the dynamic processes of mitochondrial fusion and fission, which are vital for mitochondrial quality control.[1][12][13] It interacts with key proteins involved in these processes, such as dynamin-related protein 1 (Drp1) in fission and optic atrophy 1 (OPA1) in fusion.[3]

Furthermore, this compound acts as a critical signaling molecule in pathways that determine the fate of mitochondria:

-

Mitophagy: Upon mitochondrial damage, this compound can be externalized to the outer mitochondrial membrane, where it serves as a recognition signal for the autophagic machinery.[1][14] Specifically, the autophagic protein LC3 can directly bind to externalized this compound, targeting the damaged mitochondrion for degradation through mitophagy.[1][2]

-

Apoptosis: this compound is a key player in the intrinsic apoptotic pathway. It facilitates the mitochondrial targeting of pro-apoptotic proteins like tBid and is required for the activation of Bax.[15] Moreover, the oxidation of this compound can lead to the detachment and release of cytochrome c into the cytosol, a critical step in the activation of the caspase cascade and programmed cell death.[1] In certain cell types, this compound also provides an essential platform on the mitochondrial membrane for the activation of caspase-8, linking the extrinsic and intrinsic apoptotic pathways.[12][15]

Quantitative Impact of this compound on Mitochondrial Function

The following tables summarize quantitative data from various studies, illustrating the significant impact of this compound levels on the activity of the mitochondrial respiratory chain.

| Condition | Complex I Activity (% of Control) | Reference(s) |

| Ischemia (Rat Heart) | ~75% | [7] |

| Ischemia/Reperfusion (Rat Heart) | ~52% | [7] |

| Aging (Rat Heart) | Significantly decreased | [16] |

| Tafazzin-knockdown (Barth Syndrome model) | Reduced | [17][18] |

| This compound depletion (Yeast crd1Δ mutant) | ~64% | [19] |

Table 1: Effect of this compound Alterations on Mitochondrial Complex I Activity.

| Condition | Complex III Activity (% of Control) | Reference(s) |

| Ischemia (Rat Heart) | ~78% | [20] |

| Ischemia/Reperfusion (Rat Heart) | ~54% | [20] |

| This compound depletion (Yeast crd1Δ mutant) | ~55% | [19] |

| Tafazzin-knockdown (Barth Syndrome model) | Reduced by 40% | [21] |

Table 2: Effect of this compound Alterations on Mitochondrial Complex III Activity.

| Condition | This compound Content (% of Control) | Reference(s) |

| Ischemia (Rat Heart) | ~72% | [4][20] |

| Ischemia/Reperfusion (Rat Heart) | ~50% | [4][20] |

| Diabetes (Murine Myocardium) | ~43% | [22] |

Table 3: Changes in Mitochondrial this compound Content under Pathophysiological Conditions.

Experimental Protocols

This section outlines detailed methodologies for key experiments cited in the context of this compound research.

Extraction and Quantification of this compound

Objective: To isolate and quantify this compound from biological samples.

Protocol: Folch Method for Lipid Extraction

-

Homogenization: Homogenize the tissue or cell sample in a chloroform/methanol mixture (2:1, v/v) to a final volume 20 times the volume of the sample.

-

Filtration: Filter the homogenate through a sintered glass funnel or by centrifugation to remove solid particles.

-

Washing: Add 0.2 volumes of a 0.9% NaCl solution to the filtrate, mix thoroughly, and centrifuge to separate the phases.

-

Phase Separation: The lower phase, containing the lipids, is carefully collected. The upper phase is washed with a small amount of the chloroform/methanol mixture, and the resulting lower phase is combined with the first lipid extract.

-

Drying: The combined lipid extract is dried under a stream of nitrogen.

-

Quantification: The dried lipid extract can be resuspended in a suitable solvent for analysis by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) for the separation and quantification of this compound.

Measurement of Mitochondrial Respiratory Chain Complex Activity

Objective: To determine the enzymatic activity of individual complexes of the electron transport chain.

Protocol: Spectrophotometric Assay for Complex I (NADH:ubiquinone oxidoreductase) Activity

-

Mitochondrial Isolation: Isolate mitochondria from tissue or cell samples by differential centrifugation.

-

Reaction Mixture: Prepare a reaction buffer containing phosphate (B84403) buffer, NADH, and ubiquinone.

-

Initiation: Add a known amount of mitochondrial protein to the reaction mixture.

-

Measurement: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH, using a spectrophotometer. The rate of this decrease is proportional to Complex I activity.

-

Inhibition Control: Perform a parallel assay in the presence of a Complex I inhibitor, such as rotenone, to determine the specific activity.

-

Normalization: Normalize the activity to the total protein content of the mitochondrial sample.[10][23][24]

Protocol: Spectrophotometric Assay for Complex III (Ubiquinol:cytochrome c oxidoreductase) Activity

-

Mitochondrial Isolation: Isolate mitochondria as described above.

-

Reaction Mixture: Prepare a reaction buffer containing phosphate buffer, reduced decylubiquinone, and oxidized cytochrome c.

-

Initiation: Add mitochondrial protein to the reaction mixture.

-

Measurement: Monitor the increase in absorbance at 550 nm, corresponding to the reduction of cytochrome c.

-

Inhibition Control: Use a specific Complex III inhibitor, such as antimycin A, in a parallel assay.

-

Normalization: Normalize the activity to the mitochondrial protein content.[10][23][24]

Visualizing this compound's Role in Signaling Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the central role of this compound in key mitochondrial signaling pathways.

This compound-Dependent Mitophagy Pathway

Caption: this compound-mediated mitophagy signaling pathway.

This compound's Role in Fas-Mediated Apoptosis (Type II Cells)

Caption: this compound as a platform for caspase-8 activation in apoptosis.

Conclusion

This compound is a unique and indispensable phospholipid of the inner mitochondrial membrane, with profound implications for cellular energy metabolism, structural integrity, and signaling. Its roles in supporting the electron transport chain, shaping mitochondrial cristae, and mediating critical decisions of cell fate underscore its importance in both health and disease. A thorough understanding of this compound's functions, facilitated by robust experimental methodologies and quantitative analysis, is crucial for the development of novel therapeutic strategies targeting mitochondrial dysfunction in a wide range of human pathologies. The continued investigation into the intricate mechanisms governed by this compound promises to unveil new avenues for intervention in diseases with a mitochondrial etiology.

References

- 1. tandfonline.com [tandfonline.com]

- 2. LC3 binds externalized this compound on injured mitochondria to signal mitophagy in neurons: implications for Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 4. ahajournals.org [ahajournals.org]

- 5. This compound Affects the Supramolecular Organization of ATP Synthase in Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mitochondrial complex activity assays [protocols.io]

- 7. Decrease in mitochondrial complex I activity in ischemic/reperfused rat heart: involvement of reactive oxygen species and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. semanticscholar.org [semanticscholar.org]

- 10. Evaluation of the Mitochondrial Respiratory Chain and Oxidative Phosphorylation System using Polarography and Spectrophotometric Enzyme Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound Regulates Mitochondrial Ultrastructure and Function in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The role of this compound in the regulation of mitochondria-dependent apoptosis - Enlighten Theses [theses.gla.ac.uk]

- 13. researchgate.net [researchgate.net]

- 14. This compound and Its Different Properties in Mitophagy and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. rupress.org [rupress.org]

- 16. Mitochondrial complex I dysfunction in rat heart with aging: critical role of reactive oxygen species and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. biorxiv.org [biorxiv.org]

- 18. Barth Syndrome: TAFAZZIN Gene, Cardiologic Aspects, and Mitochondrial Studies—A Comprehensive Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Loss of this compound Leads to Perturbation of Mitochondrial and Cellular Iron Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Decreased complex III activity in mitochondria isolated from rat heart subjected to ischemia and reperfusion: role of reactive oxygen species and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Diminished Exercise Capacity and Mitochondrial bc1 Complex Deficiency in Tafazzin-Knockdown Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. content.protocols.io [content.protocols.io]

- 24. mdpi.com [mdpi.com]

A Historical Perspective on the Discovery of Cardiolipin: From Syphilis Diagnosis to Mitochondrial Bioenergetics

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cardiolipin, a unique dimeric phospholipid, holds a pivotal position in cellular biology, primarily recognized for its essential role in the structure and function of the inner mitochondrial membrane. Its discovery, however, is intrinsically linked to the history of serological testing for syphilis. This technical guide provides an in-depth historical perspective on the discovery of this compound, detailing the key experiments, the researchers involved, and the evolution of our understanding of this critical lipid from a diagnostic antigen to a cornerstone of mitochondrial bioenergetics.

The Serendipitous Discovery in the Context of Syphilis Research

The story of this compound begins not in the realm of cellular metabolism, but in the urgent quest for a reliable diagnostic test for syphilis, a widespread and devastating disease in the early 20th century.

In 1906, August von Wassermann, Albert Neisser, and Carl Bruck developed the first serological test for syphilis, known as the Wassermann reaction.[1] This test was based on the principle of complement fixation, an immunological phenomenon discovered by Jules Bordet and Octave Gengou.[2] The initial "antigen" used in the Wassermann test was a crude extract from the liver of a syphilitic fetus, believed to contain the causative agent, Treponema pallidum.[3] However, it was soon discovered that similar extracts from normal, non-syphilitic tissues, such as beef heart, could also serve as an effective antigen.[3] This unexpected finding suggested that the antibodies present in the sera of syphilitic patients were not reacting directly with the syphilis spirochete, but rather with a substance present in these tissue extracts.

This mysterious substance, initially termed "reagin," was the key to the diagnostic test. For decades, the precise chemical nature of this antigenic component remained unknown.

The Pioneering Work of Mary Pangborn: Isolation and Characterization

The crucial breakthrough in identifying the active component of the Wassermann antigen came in the 1940s through the meticulous work of American biochemist Mary C. Pangborn at the Division of Laboratories and Research of the New York State Department of Health.[4]

In 1942, Pangborn published her seminal paper, "Isolation and purification of a serologically active phospholipid from beef heart," in the Journal of Biological Chemistry.[5][6] In this publication, she detailed a rigorous method for isolating a novel, serologically active phospholipid from bovine heart tissue. She named this newly discovered molecule This compound , reflecting its cardiac origin.[4]

Experimental Protocols: The Isolation of this compound

Pangborn's original method for isolating this compound was a multi-step process involving solvent extraction and precipitation. The following is a summary of the key steps based on her 1942 and subsequent 1945 publications, which described a simplified method.[3][7]

Experimental Protocol: Simplified Preparation of this compound (Pangborn, 1945)

-

Tissue Preparation: Fresh beef heart muscle was trimmed of fat and connective tissue and minced.

-

Initial Extraction: The minced tissue was subjected to multiple extractions with hot ethanol (B145695) to extract the lipids.

-

Concentration and Precipitation: The pooled ethanol extracts were concentrated under reduced pressure. The concentrated lipid extract was then treated with acetone (B3395972) to precipitate the phospholipids (B1166683), leaving more soluble fats and cholesterol in the supernatant.

-

Cadmium Chloride Precipitation: The acetone-insoluble phospholipids were dissolved in ether, and an alcoholic solution of cadmium chloride was added. This step selectively precipitated certain phospholipids, including what would be later identified as this compound, as their cadmium salts.

-

Fractional Precipitation: The cadmium-phospholipid precipitate was further fractionated using a series of solvent precipitations with acetone and alcohol to separate the this compound-cadmium salt from other phospholipids like lecithin (B1663433) and cephalin.

-

Removal of Cadmium: The purified this compound-cadmium salt was then treated to remove the cadmium, typically by dissolving it in a mixture of chloroform (B151607) and ethanol and washing with a solution that would form a soluble complex with cadmium, leaving the purified this compound in the organic phase.

-

Final Purification: The final product was a purified, serologically active phospholipid, which Pangborn named this compound.

Quantitative Data from Early Studies

Pangborn's research provided the first quantitative data on the composition of this newly isolated phospholipid. Her analyses revealed that this compound was a complex phospholipid containing fatty acids, glycerol, and phosphoric acid, but notably, it was nitrogen-free, distinguishing it from other known phospholipids like lecithin and cephalin.

| Parameter | Reported Value (Pangborn, 1942) |

| Phosphorus Content | ~4.1% |

| Nitrogen Content | 0% |

| Fatty Acid Content | High proportion of unsaturated fatty acids |

Note: This table represents a summary of early findings. The exact structure of this compound as a diphosphatidylglycerol was elucidated later.

The Wassermann Reaction: A Detailed Methodological Overview

The Wassermann test, the catalyst for this compound's discovery, was a complex and technically demanding complement fixation assay. The principle of the test is based on the consumption ("fixation") of complement (a group of serum proteins) when an antigen and its corresponding antibody are mixed.

Experimental Protocol: The Wassermann Complement Fixation Test

The test is performed in two stages:

Stage 1: The Test System (Complement Fixation)

-

Patient Serum Preparation: A sample of the patient's blood serum is heated to 56°C for 30 minutes to inactivate its native complement. This is crucial to ensure that a known amount of complement is used in the assay.

-

Incubation with Antigen and Complement: The heat-inactivated patient serum is mixed with a standardized amount of this compound antigen (initially crude tissue extracts, later purified this compound mixed with lecithin and cholesterol for stability and enhanced reactivity) and a precise, pre-titered amount of guinea pig serum, which serves as the source of complement.

-

Incubation: This mixture is incubated to allow for the formation of antigen-antibody-complement complexes if syphilis antibodies are present in the patient's serum.

Stage 2: The Indicator System (Hemolysis)

-

Preparation of Sensitized Red Blood Cells: Sheep red blood cells are washed and then incubated with a specific anti-sheep red blood cell antibody (hemolysin) produced in rabbits. This antibody coats the red blood cells, "sensitizing" them to lysis by complement.

-

Addition to the Test System: The sensitized sheep red blood cells are added to the mixture from Stage 1.

-

Second Incubation: The entire mixture is incubated again.

Interpretation of Results:

-

Positive Result (No Hemolysis): If the patient's serum contains syphilis antibodies, they will have bound to the this compound antigen, and this complex will have "fixed" or consumed the added complement. Therefore, no complement is available to lyse the sensitized sheep red blood cells, and the cells will remain intact, settling as a pellet at the bottom of the test tube.

-

Negative Result (Hemolysis): If the patient's serum does not contain syphilis antibodies, no antigen-antibody complex will form, and the complement will remain free in the solution. This free complement will then act on the sensitized sheep red blood cells, causing them to lyse and release their hemoglobin, resulting in a clear, red solution.

From Diagnostic Antigen to a Key Player in Mitochondrial Function

For several years after its discovery, the primary significance of this compound was its role as the antigen in non-treponemal tests for syphilis. However, as biochemical techniques advanced, the focus of this compound research began to shift.

In the 1960s and 1970s, with the rise of mitochondrial research, it became evident that this compound is not just a random component of heart tissue but is highly localized to the inner mitochondrial membrane.[8] This discovery marked a turning point in understanding its biological significance. It constitutes about 20% of the total lipid composition of this membrane.[4]

Early studies on the electron transport chain revealed that the activities of several enzyme complexes were dependent on the presence of specific phospholipids, with this compound being particularly important.[9][10] It was found to be essential for the optimal function of enzymes involved in oxidative phosphorylation, the process that generates the majority of the cell's ATP.[9]

Early Concepts of this compound's Role in Signaling and Mitochondrial Structure

While the term "signaling pathway" as we understand it today was not in common use in the early days of this compound research, the concept that this compound played a role beyond a simple structural component began to emerge. Early theories proposed that this compound's unique structure, with its two phosphate (B84403) groups and four fatty acid chains, allowed it to interact with and stabilize the protein complexes of the electron transport chain, thereby facilitating the efficient transfer of electrons.[10][11]

The realization that this compound was crucial for the integrity and function of the mitochondrial respiratory chain laid the groundwork for our current understanding of its role in a multitude of cellular processes, including:

-

Stabilization of Respiratory Supercomplexes: this compound is now known to be essential for the assembly and stability of the respiratory supercomplexes, which enhance the efficiency of electron flow.[9]

-

Apoptosis: The oxidation and externalization of this compound to the outer mitochondrial membrane is a key signaling event in the initiation of apoptosis (programmed cell death).[11]

-

Mitochondrial Dynamics: this compound is involved in the processes of mitochondrial fusion and fission, which are critical for maintaining a healthy mitochondrial network.

Mandatory Visualizations

Experimental Workflow: Isolation of this compound (Pangborn Method)

Caption: Workflow for the isolation of this compound from beef heart.

Logical Relationship: Wassermann Complement Fixation Test

Caption: Logical flow of the Wassermann complement fixation test.

Conclusion

The discovery of this compound is a compelling example of how research in one field can have profound and unforeseen implications in another. What began as a search for a diagnostic tool for syphilis led to the identification of a phospholipid that is now recognized as a fundamental component of mitochondrial membranes and a key regulator of cellular energy metabolism and apoptosis. The pioneering work of Mary Pangborn not only provided a crucial reagent for public health but also opened the door to a new area of research into the intricate roles of lipids in cellular function. The historical journey of this compound, from a serological curiosity to a central player in bioenergetics, underscores the interconnectedness of scientific disciplines and the enduring value of fundamental biochemical research.

References

- 1. 1906 Wasserman Test Developed [historycentral.com]

- 2. A Brief History of Laboratory Diagnostics for Syphilis [asm.org]

- 3. journals.physiology.org [journals.physiology.org]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. The mitochondrion in apoptosis: how Pandora's box opens [storage.googleapis.com]

- 6. Regulation of this compound biosynthesis in the heart [ouci.dntb.gov.ua]

- 7. journals.physiology.org [journals.physiology.org]

- 8. Hallmarks of a new era in mitochondrial biochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound, a critical determinant of mitochondrial carrier protein assembly and function - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. This compound: Structure, Functions, and Disease Implications - Creative Proteomics [creative-proteomics.com]

The Unique Structure of Cardiolipin: A Technical Guide for Researchers

An In-depth Examination of a Pivotal Mitochondrial Phospholipid

This technical guide provides a comprehensive overview of the unique structural characteristics of cardiolipin, a phospholipid vital to mitochondrial function and cellular signaling. Tailored for researchers, scientists, and drug development professionals, this document delves into the intricate molecular architecture of this compound, its profound implications for mitochondrial bioenergetics, and its role as a signaling platform in critical cellular processes such as apoptosis. Detailed experimental protocols for the analysis of this compound and quantitative data are presented to facilitate further research and application.

The Dimeric Architecture of this compound

This compound (CL), first isolated from beef heart, is a signature phospholipid of the inner mitochondrial membrane (IMM), where it can constitute up to 20% of the total lipid composition.[1][2][3][4] Its structure is unique among phospholipids, featuring a dimeric arrangement where two phosphatidic acid moieties are linked by a central glycerol (B35011) backbone.[5][6][7] This "dimer-of-a-dimer" structure results in a molecule with four acyl chains, a feature that distinguishes it from the more common two-chained phospholipids.[5][6][7][8]

This distinctive architecture confers a conical shape to the this compound molecule, which is crucial for its ability to influence the curvature of the inner mitochondrial membrane and stabilize the intricate folds known as cristae.[2][9][10] The four acyl chains, typically unsaturated in mammals, contribute to the fluidity and dynamic nature of the IMM.[10][11]

At neutral pH, this compound carries a net negative charge due to its two phosphate (B84403) groups, enabling it to interact with a variety of mitochondrial proteins.[5][12] It has been proposed that one proton can become trapped in a bicyclic resonance structure formed by the two phosphates and the central hydroxyl group, which may be important for its role in oxidative phosphorylation.[12]

The Critical Role of Acyl Chain Composition

The specific composition of the four acyl chains attached to the this compound backbone is not random and is critical for its function. In mammalian tissues, particularly the heart, this compound is predominantly enriched with linoleic acid (18:2).[3][12] This specific acyl chain composition is achieved through a "remodeling" process after the initial synthesis of nascent this compound.[7][10]

The remodeling process, primarily carried out by the enzyme tafazzin, ensures the high degree of acyl chain symmetry and unsaturation that is thought to be essential for the optimal functioning of the respiratory chain complexes.[7][10] Alterations in this compound content and acyl chain composition are associated with mitochondrial dysfunction in a variety of pathologies, including Barth syndrome, cardiovascular diseases, and neurodegenerative disorders.[10][13][14]

Quantitative Data on this compound

The following tables summarize key quantitative data related to the structure and composition of this compound.

Table 1: General Properties of Bovine Heart this compound

| Property | Value | Reference |

| Molecular Formula (Tetralinoleoyl) | C₈₁H₁₄₄O₁₇P₂ | N/A |

| Average Molecular Weight | ~1448 g/mol | [15] |

| Charge at Neutral pH | -2 (formally), can trap a proton | [5][12] |

| Predominant Acyl Chain | Linoleic Acid (18:2) | [3][12] |

Table 2: Representative Fatty Acid Composition of this compound in Different Tissues

| Tissue | Predominant Fatty Acid | Percentage (%) | Reference |

| Bovine Heart | Linoleic Acid (18:2) | >80% | [12] |

| Rat Liver | Linoleic Acid (18:2) | ~60-70% | [15] |

| Human Platelets | Linoleic Acid (18:2) | ~70% | [16] |

| Yeast | Oleic (18:1) & Palmitoleic (16:1) acids | Variable | [10] |

This compound in Cellular Signaling

Beyond its structural role, this compound is a key player in cellular signaling, particularly in the intrinsic pathway of apoptosis.[17][18][19]

The Apoptotic Signaling Cascade

During cellular stress, this compound can be translocated from the inner to the outer mitochondrial membrane.[5] There, it acts as a docking site for pro-apoptotic proteins of the Bcl-2 family, such as tBid.[9][17] The interaction of tBid with this compound promotes the oligomerization of Bax and Bak, leading to the formation of pores in the outer mitochondrial membrane and the subsequent release of cytochrome c.[9][17]

Furthermore, this compound has a high affinity for cytochrome c.[17] The peroxidation of this compound, a process that can be catalyzed by cytochrome c itself, weakens this interaction, facilitating the release of cytochrome c into the cytosol, a critical step in the activation of caspases and the execution of apoptosis.[17][20]

Experimental Protocols for this compound Analysis

The analysis of this compound requires specific methodologies due to its unique structure and localization. A general workflow involves lipid extraction, chromatographic separation, and mass spectrometric detection.[1][4]

Lipid Extraction

A common method for extracting lipids, including this compound, from biological samples is the Folch or Bligh-Dyer method, which uses a chloroform/methanol solvent system.[4][15]

Protocol:

-

Homogenize the tissue or cell sample in a chloroform/methanol mixture (typically 2:1, v/v).

-

Add water or an aqueous salt solution to induce phase separation.

-

Centrifuge the mixture to separate the phases. The lower organic phase will contain the lipids.

-

Carefully collect the lower organic phase.

-

Dry the lipid extract under a stream of nitrogen.

-

Resuspend the dried lipids in an appropriate solvent for subsequent analysis.

Chromatographic Separation

High-Performance Liquid Chromatography (HPLC) is frequently employed to separate this compound from other phospholipid classes.[1][15]

Protocol (Reverse-Phase HPLC):

-

Column: C18 reverse-phase column.

-

Mobile Phase A: Acetonitrile/Water with an ion-pairing agent like triethylamine (B128534) and acetic acid.[15]

-

Mobile Phase B: Isopropanol/Water with the same ion-pairing agent.[15]

-

Gradient: A gradient from a lower to a higher concentration of Mobile Phase B is used to elute the lipids.

-

Detection: The eluent is directed to a mass spectrometer for detection and identification.

Mass Spectrometry for Detection and Quantification

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the detailed analysis of this compound species.[1][21] Electrospray ionization (ESI) is a commonly used soft ionization technique.[1]

Protocol (LC-MS/MS):

-

Introduce the sample from the HPLC into the ESI source of the mass spectrometer.

-

Acquire full scan mass spectra to identify the molecular ions of different this compound species.

-

Perform tandem mass spectrometry (MS/MS) on the parent ions to obtain fragmentation patterns. These fragments provide structural information, including the identity of the acyl chains.

-

Quantification is typically achieved by comparing the peak area of the analyte to that of a known amount of an internal standard (e.g., a this compound species with non-natural fatty acid chains).[4]

Clinical Relevance: Barth Syndrome

Barth syndrome is an X-linked genetic disorder caused by mutations in the TAZ gene, which encodes the acyltransferase tafazzin.[22] This leads to defective remodeling of this compound, resulting in a decreased amount of mature this compound with the correct acyl chain composition and an accumulation of monolysothis compound (this compound with only three acyl chains).[16][22] The clinical manifestations of Barth syndrome, which include cardiomyopathy, skeletal myopathy, and neutropenia, underscore the critical importance of the unique structure of this compound for mitochondrial function and overall health.[16][22]

Conclusion

The unique dimeric structure of this compound, with its four acyl chains and distinct charge properties, is fundamental to its diverse and critical roles within the mitochondria. It is not merely a structural component of the inner mitochondrial membrane but also an active participant in bioenergetics and a key signaling molecule in apoptosis. Understanding the intricate details of this compound's structure and function, facilitated by the advanced analytical techniques outlined in this guide, is crucial for researchers in the fields of mitochondrial biology, cell death, and the development of therapeutics for a range of diseases linked to mitochondrial dysfunction.

References

- 1. scienceopen.com [scienceopen.com]

- 2. Role of this compound in Mitochondrial Function and Dynamics in Health and Disease: Molecular and Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Advances in methods to analyse this compound and their clinical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound: Structure, Functions, and Disease Implications - Creative Proteomics [creative-proteomics.com]

- 6. What is this compound? - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 7. Principles of Biochemistry/Lipids/Cardiolipin - Wikibooks, open books for an open world [en.wikibooks.org]

- 8. This compound and Its Different Properties in Mitophagy and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Role of this compound in Mitochondrial Signaling Pathways [frontiersin.org]

- 10. The role of this compound concentration and acyl chain composition on mitochondrial inner membrane molecular organization and function - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound Lipid Composition → Area → Sustainability [esg.sustainability-directory.com]

- 12. researchgate.net [researchgate.net]

- 13. This compound remodeling in Barth syndrome and other hereditary cardiomyopathies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The role of this compound concentration and acyl chain composition on mitochondrial inner membrane molecular organization and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Separation and characterization of this compound molecular species by reverse-phase ion pair high-performance liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Barth syndrome without tetralinoleoyl this compound deficiency: a possible ameliorated phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound: setting the beat of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Role of this compound in mitochondrial diseases and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 20. mdpi.com [mdpi.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Barth syndrome: A life-threatening disorder caused by abnormal this compound remodeling [rarediseasesjournal.com]

A Technical Guide to Eukaryotic Cardiolipin Synthesis and Metabolism

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis and metabolic pathways of cardiolipin (CL) in eukaryotes. It covers the core biochemical steps, quantitative data, and detailed experimental protocols relevant to the study of this critical mitochondrial phospholipid.

Introduction to this compound

This compound is a unique, dimeric phospholipid found almost exclusively in the inner mitochondrial membrane (IMM), where it can constitute 15-20% of the total phospholipid content.[1] Its distinctive structure, featuring a double glycerophosphate backbone and four fatty acyl chains, imparts a conical shape that is crucial for maintaining the curvature of the mitochondrial cristae.[1] CL is essential for the optimal function of numerous mitochondrial processes, including cellular bioenergetics through the stabilization of respiratory chain supercomplexes, mitochondrial dynamics, and the regulation of apoptosis.[1][2] Aberrations in CL content and its acyl chain composition are linked to mitochondrial dysfunction and are implicated in the pathophysiology of various disorders, most notably Barth syndrome, a rare X-linked genetic disorder caused by mutations in the TAZ gene.[3][4]

The De Novo Biosynthesis Pathway of this compound

The de novo synthesis of this compound occurs on the matrix-facing leaflet of the inner mitochondrial membrane through a conserved enzymatic pathway. The process begins with the acylation of glycerol-3-phosphate and culminates in the formation of nascent, or immature, this compound.

The key steps are as follows:[5]

-

Phosphatidic Acid (PA) Synthesis: Glycerol-3-phosphate is sequentially acylated by glycerol-3-phosphate acyltransferase (GPAT) and 1-acyl-sn-glycerol-3-phosphate acyltransferase (AGPAT) to form phosphatidic acid (PA). This initial step can occur in both the endoplasmic reticulum and the outer mitochondrial membrane.[5]

-

CDP-Diacylglycerol (CDP-DAG) Formation: PA is transported to the inner mitochondrial membrane, where it is converted to the high-energy intermediate CDP-diacylglycerol by CDP-DAG synthase, an enzyme encoded by the TAMM41 gene in mammals.[1][5]

-

Phosphatidylglycerol Phosphate (B84403) (PGP) Synthesis: The enzyme phosphatidylglycerol phosphate synthase (PGS1) catalyzes the condensation of CDP-DAG and glycerol-3-phosphate to form phosphatidylglycerol phosphate (PGP).[5]

-

Phosphatidylglycerol (PG) Formation: PGP is rapidly dephosphorylated by PGP phosphatase (PTPMT1 in mammals) to yield phosphatidylglycerol (PG).[1][5]

-

Nascent this compound Synthesis: Finally, this compound synthase (CLS1) catalyzes the condensation of PG with another molecule of CDP-DAG to form nascent this compound (nCL), releasing cytidine (B196190) monophosphate (CMP).[5][6]

Figure 1. De Novo this compound Biosynthesis Pathway in Eukaryotic Mitochondria.

This compound Remodeling: The Path to Maturity

The nascent this compound produced by de novo synthesis contains a random assortment of fatty acyl chains. To become fully functional, it must undergo a crucial two-step remodeling process to acquire its tissue-specific, highly unsaturated acyl chain composition, which typically consists of four molecules of linoleic acid (C18:2) in tissues like the heart.[2] This process is primarily mediated by the enzyme Tafazzin.

-

Deacylation: A phospholipase (such as iPLA₂) removes an acyl chain from nascent this compound to produce monolysothis compound (MLCL).[1]

-

Reacylation/Transacylation: The enzyme Tafazzin (TAZ), a phospholipid-lysophospholipid transacylase, catalyzes the transfer of a specific acyl chain, preferentially linoleic acid, from a donor phospholipid like phosphatidylcholine (PC) to MLCL.[3][7] This reacylation step forms a remodeled, mature this compound molecule and a lysophosphatidylcholine (B164491) (LPC) byproduct.[3] This cycle can be repeated until the mature, symmetrical this compound species is formed.

Mutations in the TAZ gene lead to defective this compound remodeling, an accumulation of MLCL, and are the underlying cause of Barth syndrome.[2][3]

Figure 2. The this compound Remodeling Pathway Mediated by Tafazzin.

Quantitative Data on this compound Distribution

The abundance and acyl chain composition of this compound vary significantly between different tissues, reflecting their diverse metabolic demands.

Table 1: Relative Abundance of this compound in Various Tissues

This table summarizes the typical concentration of this compound as a percentage of the total mitochondrial phospholipid content in different mammalian tissues. Tissues with high oxidative activity, such as the heart, contain higher levels of this compound.

| Tissue | This compound (% of Mitochondrial Phospholipids) | Reference |

| Heart | ~20% | [1] |

| Skeletal Muscle | High | [8] |

| Kidney | High | [8] |

| Liver | High | [8] |

| Brain | Lower | [8] |

Table 2: Typical Fatty Acid Composition of Mature this compound

This table shows an example of the molecular species distribution of mature this compound from bovine heart, highlighting the predominance of linoleic acid (18:2).

| This compound Molecular Species | Acyl Chain Composition | Relative Abundance (%) |

| Tetralinoleoyl-CL | (18:2)₄ | >80% |

| Other Species | Mixed (e.g., 18:1, 18:3, 20:4) | <20% |

| (Data generalized from multiple sources indicating the prevalence of (18:2)₄ in heart tissue) |

Experimental Protocols and Workflows

The analysis of this compound requires specialized methods for its extraction, separation, and quantification due to its low abundance and unique structure.

Figure 3. General Experimental Workflow for this compound Analysis by LC-MS/MS.

Protocol 5.1: Lipid Extraction via Modified Bligh & Dyer Method

This protocol is a widely used method for extracting total lipids, including this compound, from biological samples.[1][9][10][11]

Reagents & Materials:

-

Homogenizer or Sonicator

-

Glass centrifuge tubes

-

Chloroform (CHCl₃)

-

Methanol (MeOH)

-

Deionized Water or 0.9% NaCl solution

-

Nitrogen gas stream or SpeedVac for solvent evaporation

-

Internal Standard (e.g., tetramyristoyl this compound, CL(14:0)₄)[12]

Procedure:

-

Homogenization: Homogenize ~10-50 mg of tissue or a cell pellet in a glass tube with 1 mL of cold phosphate-buffered saline (PBS).

-

Solvent Addition (Single Phase): To the 1 mL aqueous sample, add 3.75 mL of a 1:2 (v/v) CHCl₃:MeOH mixture.[11] Add an appropriate amount of internal standard at this stage for quantification.

-

Vortexing: Vortex the mixture vigorously for 10-15 minutes at 4°C to ensure thorough mixing and protein denaturation.[9]

-

Phase Separation:

-

Centrifugation: Centrifuge the tube at 1,000 x g for 10 minutes at 4°C. This will separate the mixture into two phases: an upper aqueous phase (methanol/water) and a lower organic phase (chloroform) containing the lipids, with a protein disk at the interface.[1][11]

-

Collection: Carefully aspirate the lower organic phase using a glass Pasteur pipette and transfer it to a new clean glass tube. Be cautious not to disturb the protein interface.[11]

-

Drying and Storage: Evaporate the solvent from the collected organic phase under a stream of nitrogen or using a SpeedVac.[10] The resulting lipid film can be stored at -80°C until analysis.

-

Reconstitution: Before analysis, reconstitute the dried lipid extract in an appropriate solvent, such as a mobile phase-compatible mixture (e.g., acetonitrile/water).[12]

Protocol 5.2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for identifying and quantifying individual this compound and monolysothis compound molecular species.[1][13]

Instrumentation & Columns:

-

UHPLC system coupled to a tandem mass spectrometer (e.g., Triple Quadrupole or Q-Exactive Orbitrap).[1][13]

-

Reversed-phase C18 column (e.g., Waters XBridge BEH C18).[12]

Typical LC-MS/MS Parameters:

-

Chromatographic Separation:

-

Mobile Phase A: Acetonitrile/Water (e.g., 90:10, v/v) with a modifier like 0.1% ammonium (B1175870) hydroxide.[12]

-

Mobile Phase B: Isopropanol or other organic solvent.

-

Gradient: A gradient from a lower to a higher percentage of Mobile Phase B is used to elute the hydrophobic this compound species.

-

Flow Rate: 0.3-0.5 mL/min.[12]

-

Column Temperature: 40-55°C.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode, as CL is an anionic phospholipid.[13][14]

-

Detection: Multiple Reaction Monitoring (MRM) mode is used for quantification on a triple quadrupole instrument. This involves selecting the precursor ion (e.g., the [M-2H]²⁻ doubly charged ion of a specific CL species) and monitoring for specific product ions (fragments corresponding to fatty acid losses).[12]

-

Analysis: The ratio of the peak area of the endogenous CL species to the peak area of the known amount of internal standard is used to calculate the concentration.[1] For Barth syndrome diagnosis, the ratio of MLCL to mature CL is a key diagnostic marker.[15]

-

Protocol 5.3: Fluorometric this compound Assay

Commercial kits provide a simplified, high-throughput method for measuring total this compound content without resolving individual species.[16]

Principle: This assay utilizes a proprietary fluorescent probe that specifically binds to this compound, resulting in a significant increase in fluorescence. The probe does not interact with other major phospholipids (B1166683) like phosphatidylcholine or sphingomyelin, ensuring high specificity.[16]

Procedure (General Outline):

-

Sample Preparation: Prepare cell lysates or isolated mitochondria in the provided assay buffer. Detergent-free lysis methods (e.g., sonication, freeze-thaw) are recommended.[17] Determine the protein concentration of the lysate for normalization.

-

Standard Curve: Prepare a standard curve using the provided purified this compound standard (e.g., 0 to 3 nmol/well).[17]

-

Assay Reaction:

-

Add samples (e.g., 10-40 µg of mitochondrial protein) and standards to the wells of a 96-well white plate.[16]

-

Prepare a Reaction Mix containing the fluorescent probe in assay buffer.

-

Add the Reaction Mix to all wells (except background controls).

-

-

Incubation: Incubate the plate at room temperature for 5-10 minutes, protected from light.[16][17]

-

Measurement: Read the fluorescence using a microplate reader at the specified wavelengths (e.g., Ex/Em = 340/480 nm).[16]

-

Calculation: Subtract background fluorescence and determine the this compound content in the samples by comparing their fluorescence values to the standard curve. The results are typically expressed as nmol of this compound per mg of protein.[17]

References

- 1. Advances in methods to analyse this compound and their clinical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. TAZ encodes tafazzin, a transacylase essential for this compound formation and central to the etiology of Barth syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Biosynthesis, remodeling and turnover of mitochondrial this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound remodeling and the function of tafazzin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Liquid samples (bligh and dyer) | Cyberlipid [cyberlipid.gerli.com]

- 10. biochem.wustl.edu [biochem.wustl.edu]

- 11. tabaslab.com [tabaslab.com]

- 12. A rapid and sensitive LC-MS/MS method for quantitative analysis of this compound (18:2)4 in human leukocytes and mouse skeletal muscles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Detection of cardiolipins using liquid chromatography-tandem mass spectrometry for diagnosis of Barth syndrome - Clinical Laboratory int. [clinlabint.com]

- 14. Evaluation of the this compound biosynthetic pathway and its interactions in the diabetic heart - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scienceopen.com [scienceopen.com]

- 16. content.abcam.com [content.abcam.com]

- 17. sigmaaldrich.cn [sigmaaldrich.cn]

A Comparative Analysis of Prokaryotic and Eukaryotic Cardiolipin Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cardiolipin, a unique dimeric phospholipid, is an essential component of bacterial and inner mitochondrial membranes, playing a pivotal role in cellular bioenergetics and membrane architecture. The biosynthetic pathways of this compound, while achieving the same end product, exhibit fundamental differences between prokaryotes and eukaryotes. This in-depth technical guide provides a comprehensive comparison of these two pathways, detailing the enzymatic players, reaction mechanisms, and regulatory strategies. Furthermore, we present detailed experimental protocols for the study of this compound biosynthesis and quantification, alongside a discussion of its burgeoning role as a therapeutic target. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals investigating cellular lipid metabolism and its implications in health and disease.

Introduction

This compound (CL) is a structurally unique glycerophospholipid, consisting of two phosphatidylglycerol moieties linked by a central glycerol (B35011) molecule. This dimeric structure, with its four acyl chains, imparts a conical shape that influences membrane curvature and the organization of protein complexes.[1] In prokaryotes, CL is found in the plasma membrane and is implicated in various processes including cell division, sporulation, and stress adaptation.[2] In eukaryotes, CL is almost exclusively located in the inner mitochondrial membrane, where it constitutes a significant portion of the phospholipid composition and is critical for the function of the electron transport chain and ATP synthesis.[3] Given its fundamental roles, the biosynthesis of this compound is a tightly regulated process. This guide will explore the distinct strategies employed by prokaryotic and eukaryotic organisms to synthesize this vital phospholipid.

Prokaryotic this compound Biosynthesis

The prokaryotic pathway for this compound synthesis is a concise and elegant process that primarily occurs in the plasma membrane. The key distinction from the eukaryotic pathway lies in the final step, which involves the condensation of two molecules of phosphatidylglycerol (PG).

The Core Pathway

The synthesis of this compound in bacteria, exemplified by Escherichia coli, can be summarized in the following steps:

-

Phosphatidic Acid (PA) Synthesis: The pathway begins with the acylation of glycerol-3-phosphate to form phosphatidic acid, a common precursor for many phospholipids.

-

Activation of PA: PA is then activated by CTP to form CDP-diacylglycerol (CDP-DAG), a high-energy intermediate.

-

Phosphatidylglycerol (PG) Synthesis: CDP-DAG reacts with glycerol-3-phosphate to yield phosphatidylglycerol phosphate (B84403) (PGP), which is subsequently dephosphorylated to produce phosphatidylglycerol (PG).

-

This compound Synthesis: The final and defining step is catalyzed by this compound synthase (Cls), a phospholipase D (PLD)-type enzyme. This enzyme facilitates a transphosphatidylation reaction, condensing two molecules of PG to form this compound and releasing a molecule of glycerol.[4] Some bacteria can also utilize phosphatidylethanolamine (B1630911) (PE) as a phosphatidyl donor to PG.[5]

Key Enzymes and Their Kinetics

The central enzyme in prokaryotic this compound biosynthesis is This compound Synthase (Cls) . In E. coli, there are three known this compound synthases: ClsA, ClsB, and ClsC, with ClsA being the major contributor during logarithmic growth.[5][6] These enzymes belong to the phospholipase D superfamily.[5]

| Enzyme | Organism | Substrate(s) | Km | Vmax |

| This compound Synthase (Cls) | Mycobacterium phlei | Phosphatidylglycerol (PG) | 55 ± 0.05 µM | Not Reported |

| CDP-diacylglycerol (CDP-DG) | 2.56 ± 0.04 µM | Not Reported |

Table 1: Kinetic parameters of a prokaryotic this compound synthase. Data for M. phlei Cls highlights the enzyme's affinity for its substrates.[7]

Regulation of Prokaryotic this compound Biosynthesis

The synthesis of this compound in bacteria is regulated in response to various environmental cues and growth phases. For instance, in E. coli, this compound levels increase significantly as cells enter the stationary phase.[5] This accumulation is thought to be a stress-response mechanism. The activity of this compound synthases can also be influenced by the lipid environment of the membrane. For example, in E. coli, Cls is inhibited by this compound itself, suggesting a feedback regulation mechanism.[4]

Eukaryotic this compound Biosynthesis

In eukaryotes, this compound biosynthesis is compartmentalized within the mitochondria, reflecting the endosymbiotic origin of this organelle. The pathway shares initial steps with its prokaryotic counterpart but diverges significantly in the final condensation reaction.

The Core Pathway

The eukaryotic pathway for this compound synthesis, primarily occurring on the matrix side of the inner mitochondrial membrane, proceeds as follows:

-

Precursor Synthesis and Import: Phosphatidic acid (PA) is synthesized in both the endoplasmic reticulum and the outer mitochondrial membrane and is then imported into the inner mitochondrial membrane.

-

CDP-diacylglycerol (CDP-DAG) Formation: Within the inner mitochondrial membrane, PA is converted to CDP-DAG.

-

Phosphatidylglycerol (PG) Synthesis: CDP-DAG is then used to synthesize phosphatidylglycerol (PG) via a phosphatidylglycerol phosphate (PGP) intermediate.

-

This compound Synthesis: The final step is catalyzed by a distinct this compound synthase belonging to the CDP-alcohol phosphatidyltransferase (CAP) family of enzymes. This enzyme catalyzes the transfer of a phosphatidyl group from CDP-DAG to PG, forming this compound and releasing CMP.[8]

Key Enzymes and Their Kinetics

The key enzyme in the final step of eukaryotic this compound biosynthesis is This compound Synthase (Crd1 in yeast, CLS1 in mammals) . Unlike its prokaryotic namesake, this enzyme is a member of the CDP-alcohol phosphatidyltransferase superfamily.

| Enzyme | Organism | Substrate(s) | Km | Vmax |

| This compound Synthase | Saccharomyces cerevisiae | CDP-diacylglycerol | 36 µM | Not Reported |

| Phosphatidylglycerol | 1 mM | Not Reported | ||

| This compound Synthase | Rat Liver | CDP-diacylglycerol | 1.6 µM | Not Reported |

| Phosphatidylglycerol | 45 µM | Not Reported |

Table 2: Kinetic parameters of eukaryotic this compound synthases. Note the generally lower affinity (higher Km) for phosphatidylglycerol compared to CDP-diacylglycerol.[9][10]

Regulation of Eukaryotic this compound Biosynthesis

The regulation of eukaryotic this compound synthesis is complex and linked to mitochondrial biogenesis and function. The expression of the this compound synthase gene (CRD1 in yeast) is influenced by the growth phase and the carbon source, with increased expression during non-fermentable growth, which requires higher mitochondrial activity.[11] The activity of the enzyme is also dependent on the mitochondrial energy state and the presence of divalent cations like Mg2+ or Mn2+.[12]

Comparative Summary

| Feature | Prokaryotic Pathway | Eukaryotic Pathway |

| Location | Plasma Membrane | Inner Mitochondrial Membrane |

| Final Condensation Reaction | 2 molecules of Phosphatidylglycerol (PG) → this compound + Glycerol | Phosphatidylglycerol (PG) + CDP-diacylglycerol (CDP-DAG) → this compound + CMP |

| This compound Synthase Type | Phospholipase D (PLD) superfamily | CDP-alcohol phosphatidyltransferase (CAP) superfamily |

| Key Enzyme(s) | ClsA, ClsB, ClsC (e.g., in E. coli) | Crd1 (yeast), CLS1 (mammals) |

| Regulation | Growth phase (stationary phase), stress response, feedback inhibition by this compound | Mitochondrial biogenesis, cellular energy status, growth conditions |

Table 3: A comparative summary of prokaryotic and eukaryotic this compound biosynthesis pathways.

Visualizing the Pathways

To visually represent the distinct biochemical routes, the following diagrams were generated using the Graphviz DOT language.

Experimental Protocols

A thorough understanding of this compound biosynthesis necessitates robust experimental methodologies. Below are foundational protocols for the extraction, analysis, and enzymatic assay of this compound.

Lipid Extraction from Bacterial and Mitochondrial Samples

A modified Bligh and Dyer method is commonly used for total lipid extraction.

Materials:

-

0.9% NaCl solution

-

Glass centrifuge tubes

-

Nitrogen gas stream

Protocol:

-

Harvest bacterial cells or isolated mitochondria by centrifugation.

-

Resuspend the pellet in a known volume of 0.9% NaCl.

-

Add methanol to the suspension in a ratio of 2:1 (v/v) methanol to aqueous suspension.

-

Add chloroform to achieve a final chloroform:methanol:aqueous phase ratio of 1:2:0.8 (v/v/v).

-

Vortex vigorously for 2 minutes.

-

Add additional chloroform and 0.9% NaCl to bring the ratio to 2:2:1.8 (v/v/v/v).

-

Vortex again and centrifuge at low speed to separate the phases.

-

Carefully collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

-

Resuspend the dried lipids in a suitable solvent for downstream analysis.

Quantitative Analysis of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurate quantification of this compound species.

Instrumentation:

-

High-performance liquid chromatograph (HPLC) or Ultra-high-performance liquid chromatograph (UHPLC)

-

Reversed-phase C18 column

-

Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source

General Protocol:

-

Prepare a standard curve using synthetic this compound standards of known concentrations.

-

Inject the extracted lipid samples onto the HPLC/UHPLC system.

-

Separate the lipid species using a gradient elution with a mobile phase typically consisting of acetonitrile, isopropanol, and water with an additive like ammonium (B1175870) formate.

-

Introduce the eluent into the mass spectrometer.

-

Operate the mass spectrometer in negative ion mode.

-

Use multiple reaction monitoring (MRM) for targeted quantification of specific this compound species. This involves selecting the precursor ion (the deprotonated this compound molecule) and monitoring for specific product ions (fragments of the molecule).

-

Integrate the peak areas of the this compound species and quantify them against the standard curve.

This compound Synthase Activity Assay

This protocol provides a general framework for assaying this compound synthase activity. Specific conditions may need to be optimized for the enzyme source.

Materials:

-

Enzyme source (e.g., purified recombinant enzyme, membrane fractions from bacteria, or mitochondrial preparations)

-

Substrates:

-

For prokaryotic Cls: Radiolabeled or fluorescently labeled phosphatidylglycerol

-

For eukaryotic Cls: Radiolabeled or fluorescently labeled CDP-diacylglycerol and unlabeled phosphatidylglycerol

-

-

Assay buffer (e.g., Tris-HCl with appropriate pH and divalent cations like MgCl2 or MnCl2)

-

Thin-layer chromatography (TLC) plates

-

Scintillation counter or fluorescence detector

Protocol:

-

Prepare the reaction mixture containing the assay buffer, substrates, and any necessary cofactors.

-

Initiate the reaction by adding the enzyme source.

-

Incubate the reaction at the optimal temperature for the enzyme for a defined period.

-

Stop the reaction by adding a quench solution (e.g., chloroform/methanol).

-

Extract the lipids as described in Protocol 6.1.

-

Spot the lipid extract onto a TLC plate and develop the plate using a suitable solvent system to separate the substrate from the product (this compound).

-

Visualize the lipids (e.g., by autoradiography for radiolabeled substrates or under UV light for fluorescently labeled substrates).

-

Scrape the spot corresponding to this compound and quantify the amount of product formed using a scintillation counter or by measuring fluorescence intensity.

-

Calculate the enzyme activity based on the amount of product formed per unit time per amount of enzyme.

Clinical and Therapeutic Relevance

The distinct nature of the prokaryotic this compound biosynthesis pathway compared to its eukaryotic counterpart makes it an attractive target for the development of novel antimicrobial agents. Inhibiting bacterial this compound synthase could disrupt membrane integrity and essential cellular processes, leading to bacterial cell death with potentially minimal off-target effects on the host.

In the context of human health, defects in the eukaryotic this compound pathway are associated with severe pathologies. The most well-known is Barth syndrome , an X-linked genetic disorder caused by mutations in the TAZ gene, which encodes a transacylase involved in the remodeling of this compound.[13] This leads to an accumulation of monolysothis compound (MLCL) and a decreased amount of mature, tetralinoleoyl-cardiolipin. The resulting mitochondrial dysfunction manifests as cardiomyopathy, skeletal myopathy, and neutropenia.[13] The ratio of MLCL to CL is a key diagnostic marker for Barth syndrome.[14]

Furthermore, alterations in this compound content and composition have been implicated in a range of other conditions, including heart failure, neurodegenerative diseases, and cancer, highlighting the importance of understanding and potentially modulating its biosynthesis.

Conclusion

The biosynthesis of this compound, a seemingly conserved phospholipid, is a tale of two distinct evolutionary strategies. The prokaryotic pathway, with its PLD-type synthase, offers a direct route from phosphatidylglycerol, while the eukaryotic pathway, employing a CAP-type synthase, reflects the intricate compartmentalization and regulation within the mitochondrion. Understanding these differences not only provides fundamental insights into cellular and molecular biology but also opens avenues for therapeutic intervention, from combating bacterial infections to addressing mitochondrial-related diseases. The experimental protocols outlined in this guide provide a starting point for researchers to delve deeper into the fascinating world of this compound metabolism.

References

- 1. researchgate.net [researchgate.net]

- 2. uniprot.org [uniprot.org]

- 3. Inner mitochondrial membrane - Wikipedia [en.wikipedia.org]

- 4. This compound synthase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of a this compound synthase utilizing phosphatidylethanolamine and phosphatidylglycerol as substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. uniprot.org [uniprot.org]

- 7. Isolation, purification and characterization of this compound synthase from Mycobacterium phlei {PRIVATE} - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thematic Review Series: Glycerolipids. This compound synthesis for the assembly of bacterial and mitochondrial membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. uniprot.org [uniprot.org]

- 10. Solubilization, purification, and characterization of this compound synthase from rat liver mitochondria. Demonstration of its phospholipid requirement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Regulation of this compound synthase levels in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound synthase from mammalian mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

The Pivotal Role of Cardiolipin in Orchestrating Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Cardiolipin, a unique phospholipid almost exclusively located in the inner mitochondrial membrane, has emerged as a critical regulator of programmed cell death, or apoptosis. Its distinct dimeric structure and high concentration of unsaturated fatty acids make it a central player in a multitude of mitochondrial processes that are intrinsically linked to the life and death of a cell. This technical guide provides an in-depth exploration of the significance of this compound in apoptosis, detailing the core signaling pathways, presenting quantitative data on molecular interactions, and offering detailed experimental protocols for the investigation of these phenomena.

Core Signaling Pathways Involving this compound in Apoptosis

This compound acts as a crucial signaling platform on the mitochondrial membrane, integrating various apoptotic signals and facilitating the execution of the cell death program. Its involvement spans from the initial stages of apoptotic signaling to the final steps of mitochondrial outer membrane permeabilization (MOMP).

This compound Oxidation: The Initial "Death Signal"

Under conditions of cellular stress, reactive oxygen species (ROS) are generated within the mitochondria. Due to its polyunsaturated acyl chains, this compound is highly susceptible to oxidation. The oxidation of this compound is not a random event but a specific and early signal in the apoptotic cascade. This process is catalyzed by the peroxidase activity of cytochrome c when it is in complex with this compound.[1][2] Oxidized this compound (CLox) then acts as a docking site for pro-apoptotic proteins and facilitates their function.

Diagram of this compound Oxidation Pathway

Caption: The initiation of apoptosis via this compound oxidation.

The this compound-tBid-Bax/Bak Axis: Executing Mitochondrial Outer Membrane Permeabilization

This compound plays a direct role in the recruitment and activation of the Bcl-2 family of proteins, which are the primary regulators of MOMP. The pro-apoptotic protein Bid is cleaved by caspase-8 into its truncated form, tBid.[3] tBid then translocates to the mitochondria, where it specifically interacts with this compound.[4][5] This interaction is crucial for the subsequent activation and oligomerization of the effector proteins Bax and Bak.[6][7] The oligomerized Bax/Bak then forms pores in the outer mitochondrial membrane, leading to the release of cytochrome c and other pro-apoptotic factors into the cytosol.

Diagram of the this compound-tBid-Bax/Bak Signaling Pathway

Caption: this compound facilitates tBid-mediated activation of Bax/Bak and MOMP.

This compound as an Activating Platform for Caspase-8

In the extrinsic pathway of apoptosis, the activation of caspase-8 is a pivotal event. Recent studies have shown that this compound can act as a platform on the mitochondrial outer membrane for the recruitment and full activation of caspase-8.[8][9] This localization of active caspase-8 in proximity to its substrate, Bid, creates an efficient signaling hub that amplifies the apoptotic signal and links the extrinsic to the intrinsic apoptotic pathway.

Diagram of Caspase-8 Activation on this compound-Rich Microdomains

References

- 1. Characterization of cardiolipins and their oxidation products by LC-MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Bid-Cardiolipin Interaction at Mitochondrial Contact Site Contributes to Mitochondrial Cristae Reorganization and Cytochrome c Release - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound provides specificity for targeting of tBid to mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Physiological and Pharmacological Control of BAK, BAX, and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Involvement of this compound in tBID-induced activation of BAX during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound provides an essential activating platform for caspase-8 on mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Caspase-8 goes this compound: a new platform to provide mitochondria with microdomains of apoptotic signals? - PMC [pmc.ncbi.nlm.nih.gov]

The Linchpin of Respiration: How Cardiolipin Stabilizes Mitochondrial Supercomplexes

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The intricate dance of cellular respiration relies on the precise organization of protein complexes within the inner mitochondrial membrane. These complexes assemble into larger structures known as respiratory supercomplexes, enhancing the efficiency and regulation of oxidative phosphorylation. At the heart of this structural and functional integration lies cardiolipin, a unique phospholipid exclusive to the mitochondrial inner membrane. This technical guide delves into the critical role of this compound in the assembly, stability, and function of respiratory supercomplexes. We present a comprehensive overview of the current understanding of this compound-supercomplex interactions, supported by quantitative data, detailed experimental protocols, and visual representations of key processes to empower researchers and professionals in the field of drug development.

Introduction: The Architecture of Cellular Energy Production

Mitochondria, the powerhouses of the cell, generate the majority of cellular ATP through the process of oxidative phosphorylation (OXPHOS). The OXPHOS system is composed of five multi-subunit protein complexes (Complex I-V) embedded in the inner mitochondrial membrane (IMM). It is now widely accepted that these individual complexes are not randomly distributed but rather associate into supramolecular structures termed respiratory supercomplexes or "respirasomes".[1] The most common respirasome in mammals consists of Complex I, a dimer of Complex III, and one or more copies of Complex IV (CI_n_CIII_2_CIV_n_).

The formation of these supercomplexes is thought to confer several functional advantages, including:

-

Enhanced electron channeling: By bringing the individual complexes into close proximity, supercomplexes can facilitate the direct transfer of mobile electron carriers (coenzyme Q and cytochrome c), increasing the efficiency of the electron transport chain (ETC).

-

Reduced production of reactive oxygen species (ROS): By optimizing electron flow, supercomplexes can minimize electron leakage, a primary source of damaging ROS.

-

Stabilization of individual complexes: The association into a larger structure can enhance the stability of the individual respiratory complexes.[2]

A growing body of evidence points to the indispensable role of the mitochondrial-specific phospholipid, this compound (CL), in the formation and stabilization of these vital supramolecular structures.[1][3] This guide will explore the multifaceted impact of this compound on respiratory supercomplex stability.

The Role of this compound: More Than Just a Lipid

This compound is a unique dimeric phospholipid with a conical shape, consisting of two phosphatidylglycerol moieties linked by a central glycerol (B35011) bridge. This structure gives it a relatively small headgroup and four acyl chains, allowing it to induce membrane curvature and create localized domains within the IMM. This compound is synthesized and remodeled within the mitochondria, resulting in a tissue-specific acyl chain composition that is crucial for its function.

This compound's interaction with respiratory supercomplexes is multifaceted, acting as both a "glue" and a functional modulator:

-

Structural Scaffolding: this compound molecules have been shown to bind to specific sites on the surfaces of respiratory complexes, facilitating their interaction and assembly into supercomplexes.[1][4][5] Cryo-electron microscopy studies have revealed this compound molecules at the interfaces between Complex III and Complex IV, effectively bridging the two complexes.

-

Stabilization of Supercomplexes: The presence of this compound is critical for the stability of the assembled supercomplexes. In the absence of this compound, supercomplexes are either not formed or are highly unstable, readily dissociating into their individual components.[6][7][8]

-

Functional Optimization: Beyond its structural role, this compound is also required for the optimal activity of individual respiratory complexes, particularly Complex IV (cytochrome c oxidase).

The critical importance of this compound is starkly illustrated in Barth syndrome, a rare X-linked genetic disorder caused by mutations in the TAZ gene, which encodes an acyltransferase essential for this compound remodeling.[9][10] Patients with Barth syndrome exhibit abnormal this compound profiles, leading to destabilized respiratory supercomplexes, mitochondrial dysfunction, and a range of clinical manifestations including cardiomyopathy and skeletal myopathy.[9][10]

Quantitative Impact of this compound on Supercomplex Stability

The influence of this compound on the stability and formation of respiratory supercomplexes has been quantified through various experimental approaches, including reconstitution studies in proteoliposomes and analysis of mitochondria from this compound-deficient models.

This compound Stoichiometry in Respiratory Complexes

Mass spectrometry analyses have revealed the number of this compound molecules tightly bound to individual respiratory complexes. This "integral" this compound is thought to be essential for the proper folding and function of the individual complexes.

| Complex | Organism | Number of Tightly Bound this compound Molecules | Reference |

| Complex III (dimer) | Saccharomyces cerevisiae | 8 | [4][5] |

| Complex IV | Saccharomyces cerevisiae | 2 | [4][5] |

This compound-Dependent Reconstitution of Supercomplexes

In vitro reconstitution experiments using purified respiratory complexes and liposomes with varying lipid compositions have provided direct evidence for the role of "non-integral" or "bulk" this compound in supercomplex assembly.

| Condition | Supercomplex Formation | Reference |

| Purified Complexes III and IV mixed in solution | No supercomplexes formed | [4][5] |